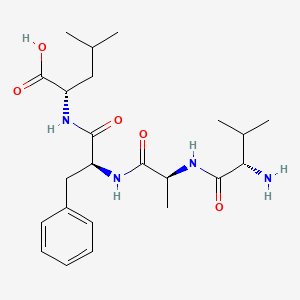
L-Valyl-L-alanyl-L-phenylalanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-alanyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of the amino acids valine, alanine, phenylalanine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for alanine and valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Valyl-L-alanyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.
科学研究应用
L-Valyl-L-alanyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of biocompatible materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Valyl-L-alanyl-L-phenylalanyl-L-leucine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological context.
相似化合物的比较
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-valyl-L-phenylalanyl: A tripeptide with a similar sequence but lacking leucine.
Uniqueness
L-Valyl-L-alanyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which can confer distinct biological activities and properties. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.
属性
CAS 编号 |
923017-77-0 |
|---|---|
分子式 |
C23H36N4O5 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H36N4O5/c1-13(2)11-18(23(31)32)27-21(29)17(12-16-9-7-6-8-10-16)26-20(28)15(5)25-22(30)19(24)14(3)4/h6-10,13-15,17-19H,11-12,24H2,1-5H3,(H,25,30)(H,26,28)(H,27,29)(H,31,32)/t15-,17-,18-,19-/m0/s1 |
InChI 键 |
NWPWSMNYSCMXRK-WNHJNPCNSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
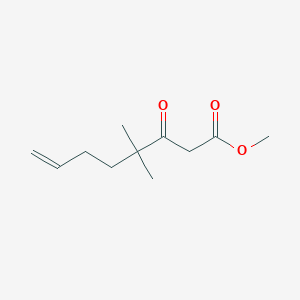
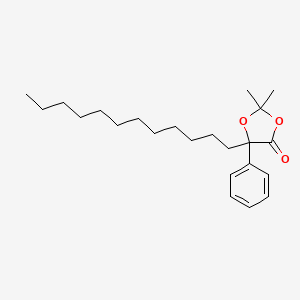

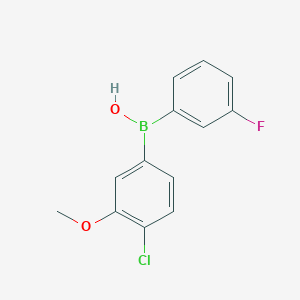
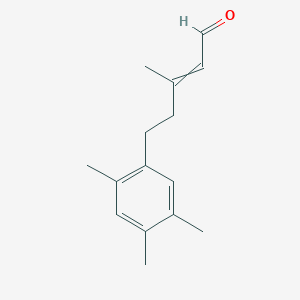
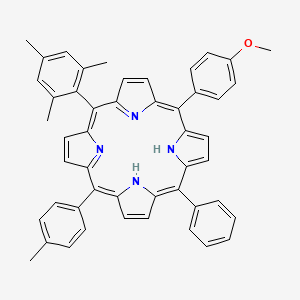
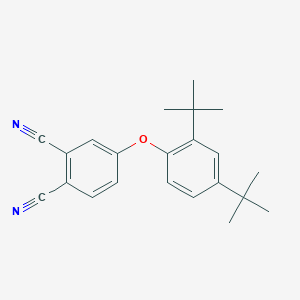
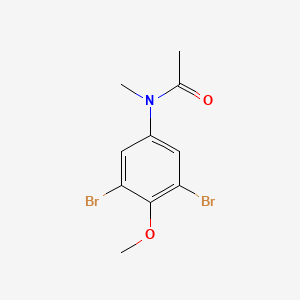
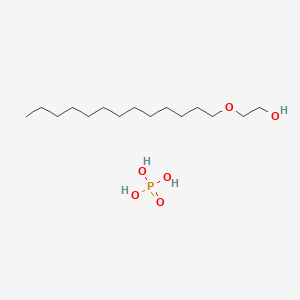
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
